3'-Hydroxyacetophenone

Descripción general

Descripción

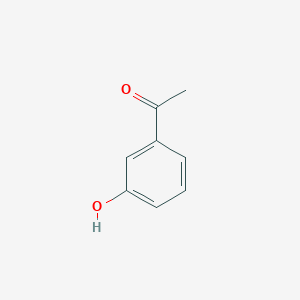

3-Hidroxiacetofenona: Se caracteriza por su fórmula molecular C8H8O2 y un peso molecular de 136,15 g/mol . Este compuesto presenta un anillo de benceno sustituido con un grupo hidroxilo (-OH) en la posición meta con respecto a un grupo acetilo (-COCH3) . Es un sólido cristalino de color blanco a amarillo claro con un punto de fusión de aproximadamente 84-86 °C y un punto de ebullición de 285 °C . La 3-hidroxiacetofenona es escasamente soluble en agua pero muestra una buena solubilidad en solventes orgánicos como etanol, metanol, acetona y cloroformo .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Un método común para sintetizar 3-hidroxiacetofenona implica la reducción de 3-nitroacetofenona seguida de diazotización e hidrólisis . El proceso se puede resumir de la siguiente manera:

Reducción: La 3-nitroacetofenona se reduce usando polvos de hierro reducido y ácido clorhídrico concentrado.

Diazotización: El producto resultante luego se somete a diazotización utilizando nitrito de sodio y ácido sulfúrico concentrado.

Hidrólisis: La sal de diazonio formada se hidroliza para producir 3-hidroxiacetofenona.

Métodos de producción industrial: Un método industrial para producir 3-hidroxiacetofenona implica un proceso de síntesis de una sola olla . Este método es ventajoso debido a su simplicidad, alto rendimiento y baja contaminación. El proceso incluye los siguientes pasos:

- Agregar agua y polvos de hierro reducido a un reactor, seguido de ácido clorhídrico concentrado .

- Calentar la mezcla y agregar 3-nitroacetofenona en lotes .

- Filtrar la mezcla de reacción, enfriar el filtrado y agregar ácido sulfúrico concentrado .

- Agregar solución de nitrito de sodio, enfriar la solución y agregar urea .

- Calentar la solución hasta reflujo, seguido de enfriamiento, cristalización y centrifugación para obtener 3-hidroxiacetofenona pura .

Análisis De Reacciones Químicas

Tipos de reacciones: La 3-hidroxiacetofenona se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo se puede oxidar para formar quinonas correspondientes.

Reducción: El grupo carbonilo se puede reducir para formar alcoholes.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan comúnmente agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución electrófila a menudo involucran reactivos como bromo o ácido nítrico en condiciones ácidas.

Productos principales:

Oxidación: Quinonas.

Reducción: Alcoholes.

Sustitución: Derivados halogenados o nitrados.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Intermediate in Drug Synthesis

3'-Hydroxyacetophenone serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly significant in the production of antihistamines, antimicrobials, and antifungal agents. The compound's ability to undergo various chemical transformations makes it a valuable building block in drug development.

| Pharmaceuticals | Function |

|---|---|

| Antihistamines | Allergy treatment |

| Antimicrobials | Infection control |

| Antifungal agents | Fungal infection treatment |

Biological Activities

Research indicates that this compound exhibits antioxidant, anti-inflammatory, and anti-cancer properties. Its structural similarity to curcumin has led to investigations into its potential as a curcumin analogue, which could enhance its therapeutic efficacy against cancer.

- Antioxidant Activity : Studies show that this compound can scavenge free radicals and inhibit lipid peroxidation, suggesting its utility as an antioxidant agent .

- Anti-Cancer Activity : The compound has demonstrated selective toxicity towards cancer cells by inducing apoptosis and inhibiting oncogene expression .

Industrial Applications

Flavoring Agent

In the food industry, this compound is utilized as a flavoring agent due to its sweet and floral scent. It enhances the sensory profile of various food products.

Cosmetic Formulations

The compound is also prevalent in cosmetic formulations for its pleasing aroma and antimicrobial properties. It is used in products such as soaps, perfumes, and skincare items.

| Industry | Application |

|---|---|

| Food | Flavoring agent |

| Cosmetics | Fragrance and antimicrobial agent |

Case Studies

Several case studies highlight the applications of this compound:

- Case Study on Anticancer Properties : A study involving various cancer cell lines demonstrated that this compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways .

- Synthesis Methodology : A patented method for synthesizing this compound emphasizes low-cost reagents and mild reaction conditions, enhancing its industrial applicability .

Mecanismo De Acción

El mecanismo de acción de la 3-hidroxiacetofenona implica su interacción con objetivos moleculares y vías. El grupo hidroxilo puede formar enlaces de hidrógeno con moléculas biológicas, influyendo en su estructura y función . La capacidad del compuesto para sufrir reacciones de sustitución electrófila le permite interactuar con varias enzimas y receptores, modulando su actividad . Además, la 3-hidroxiacetofenona puede actuar como antioxidante, eliminando radicales libres y protegiendo las células del daño oxidativo .

Comparación Con Compuestos Similares

Compuestos similares:

4-Hidroxiacetofenona:

2-Hidroxiacetofenona:

Comparación: La 3-hidroxiacetofenona es única debido a la posición del grupo hidroxilo en la posición meta, lo que influye en su reactividad química y propiedades físicas . En contraste, la 4-hidroxiacetofenona y la 2-hidroxiacetofenona tienen diferentes patrones de reactividad debido a las diferentes posiciones del grupo hidroxilo en el anillo de benceno . Esta diferencia posicional afecta su capacidad para participar en enlaces de hidrógeno y reacciones de sustitución electrófila .

Actividad Biológica

3'-Hydroxyacetophenone (3-HAP) is an organic compound that has garnered attention for its diverse biological activities. This article explores the compound's antimicrobial properties, anti-inflammatory effects, and potential applications in cosmetics and pharmaceuticals, supported by research findings and case studies.

Chemical Structure and Properties

This compound, also known as 3-hydroxy-1-phenylethanone, is characterized by the presence of a hydroxyl group at the meta position of the acetophenone structure. Its chemical formula is , and it exhibits a molecular weight of 152.15 g/mol.

Antimicrobial Activity

Research indicates that 3-HAP possesses significant antimicrobial properties against various pathogens. A study evaluated its efficacy against clinical isolates of Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values ranged from 4 to 128 µg/mL, demonstrating a broad spectrum of activity.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

| Pseudomonas aeruginosa | 128 |

The compound's effectiveness was attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death .

Anti-Inflammatory Effects

This compound has been studied for its anti-inflammatory properties. In vitro assays showed that it inhibits the production of pro-inflammatory cytokines in macrophages. This activity suggests potential therapeutic applications in treating inflammatory diseases.

A notable study reported that 3-HAP reduced the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key mediators in inflammatory processes. The compound demonstrated a dose-dependent effect, with significant inhibition observed at concentrations above 50 µM .

Safety and Toxicology

While exploring the biological activities of 3-HAP, safety assessments have also been conducted. In a subchronic toxicity study on rats, no significant adverse effects were observed at doses up to 45 mg/kg body weight per day. The no-observed-adverse-effect level (NOAEL) was established at this dosage . However, it was noted as a severe eye irritant in animal models, emphasizing the need for caution in cosmetic applications .

Cosmetic Applications

This compound is increasingly utilized in cosmetic formulations due to its antioxidant properties. A clinical case involving a patient who experienced dermatitis from a facial cream containing this compound highlighted the importance of assessing individual sensitivities when incorporating it into products .

Pharmaceutical Research

In pharmaceutical research, 3-HAP has been investigated for its potential as an analgesic and anti-inflammatory agent. A case study demonstrated its efficacy in reducing gastrointestinal motility without significant side effects, making it a candidate for further development in pain management therapies .

Q & A

Basic Research Questions

Q. What are the critical physical properties of 3'-Hydroxyacetophenone that influence its laboratory handling and experimental design?

- Answer: Key properties include a melting point range of 90–97°C, a boiling point of 296°C at atmospheric pressure, and a density of 1.1 g/mL at 25°C . These values inform storage conditions (room temperature, protected from humidity) and handling protocols (e.g., avoiding high-temperature degradation). The compound’s surface tension (43.9 dyne/cm) and molar refractivity (38.16) further guide solvent selection for solubility studies .

Q. What is a standard synthetic route for this compound, and how can reaction yield be optimized?

- Answer: A common method involves diazotization of m-aminophenol with sodium nitrite under acidic conditions, followed by thermal decomposition at 90°C to yield this compound (65% yield) . Yield optimization requires precise temperature control (8–10°C during diazotization to prevent side reactions) and reagent stoichiometry. Post-reaction purification via hot-water recrystallization minimizes impurities .

Q. How is this compound utilized as a synthetic intermediate in pharmaceutical research?

- Answer: It serves as a precursor for enantiopure (-)-rivastigmine, a cholinesterase inhibitor, through dynamic kinetic resolution using a polymer-bound ruthenium catalyst and lipase . Its hydroxyl and ketone groups enable modular derivatization, such as in dendritic compound synthesis .

Advanced Research Questions

Q. How can discrepancies in reported melting points (90–95°C vs. 95–97°C) for this compound be resolved experimentally?

- Answer: Discrepancies may arise from polymorphic forms or purity variations. Differential Scanning Calorimetry (DSC) can identify polymorph transitions, while High-Performance Liquid Chromatography (HPLC) quantifies purity (>99% in commercial samples) . Recrystallization solvents (e.g., ethanol vs. water) should be tested to assess crystal lattice effects .

Q. What catalytic strategies enhance asymmetric synthesis of this compound derivatives for medicinal applications?

- Answer: Dynamic kinetic resolution (DKR) combines ruthenium-based catalysts (for racemization) and lipases (for enantioselective acylation) to produce enantiopure intermediates. For example, DKR achieves >95% enantiomeric excess in rivastigmine synthesis . Solvent selection (e.g., toluene for lipase stability) and temperature (40–60°C) critically impact reaction efficiency .

Q. How does the antioxidant mechanism of this compound stabilize pharmaceutical formulations, and how is this quantified?

- Answer: As an antioxidant, it scavenges free radicals via its phenolic hydroxyl group, preventing lipid peroxidation in formulations. In vitro assays (e.g., DPPH radical scavenging) quantify activity, with EC50 values compared to standards like ascorbic acid. Stability studies under accelerated conditions (40°C/75% RH) confirm its efficacy at concentrations ≤5% .

Q. What computational approaches predict the physicochemical properties of this compound, and how do they align with experimental data?

- Answer: Density Functional Theory (DFT) calculates log Kow (predicted: 1.65) and polar surface area (37.3 Ų), correlating with experimental hydrophobicity and hydrogen-bonding capacity . Software like COSMOtherm models solubility in solvents (e.g., ethanol > water), guiding formulation design .

Q. How does the natural occurrence of this compound (as piceol in Picea abies) inform biosynthesis studies?

- Answer: Isotopic labeling (e.g., ¹³C-glucose) tracks its biosynthesis via the shikimate pathway in spruce needles. Comparative metabolomics (LC-MS/MS) identifies enzyme isoforms (e.g., acetophenone synthases) unique to plant systems, offering routes for heterologous microbial production .

Q. Methodological Notes

- Analytical Techniques: Use NMR (¹H/¹³C) and FT-IR to confirm structural integrity post-synthesis . X-ray crystallography resolves polymorphism .

- Safety: While this compound exhibits low acute toxicity (LD50 > 2000 mg/kg in rodents), proper PPE (gloves, goggles) is mandatory due to its irritant properties (R22 classification) .

- Data Reproducibility: Report synthesis conditions (e.g., cooling rates, stirring speeds) to address batch variability .

Propiedades

IUPAC Name |

1-(3-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-6(9)7-3-2-4-8(10)5-7/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJMEECXHPYQOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059533 | |

| Record name | 3-Hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 3'-Hydroxyacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10766 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00748 [mmHg] | |

| Record name | 3'-Hydroxyacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10766 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

121-71-1 | |

| Record name | 3-Hydroxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Hydroxyacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Hydroxyacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(3-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-hydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3'-HYDROXYACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UV3GO1D90J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.